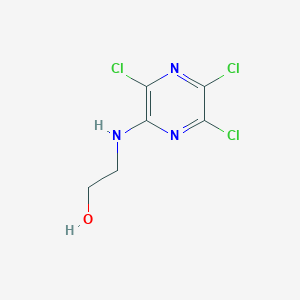
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of three chlorine atoms attached to the pyrazine ring and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol typically involves the reaction of 3,5,6-trichloropyrazine with ethanolamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
3,5,6-Trichloropyrazine+Ethanolamine→this compound
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,5-Dichloropyrazin-2-yl)amino]ethan-1-ol
- 2-[(3,6-Dichloropyrazin-2-yl)amino]ethan-1-ol
- 2-[(3,5,6-Trichloropyridazin-2-yl)amino]ethan-1-ol
Uniqueness
2-((3,5,6-Trichloropyrazin-2-yl)amino)ethanol is unique due to the presence of three chlorine atoms on the pyrazine ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
63880-13-7 |
|---|---|
Fórmula molecular |
C6H6Cl3N3O |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
2-[(3,5,6-trichloropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6Cl3N3O/c7-3-4(8)12-6(5(9)11-3)10-1-2-13/h13H,1-2H2,(H,10,12) |
Clave InChI |
OUNKEIDXZMYEFC-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC1=C(N=C(C(=N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


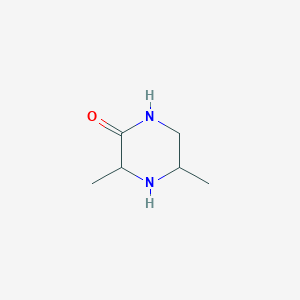
![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)
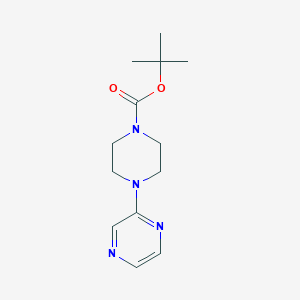
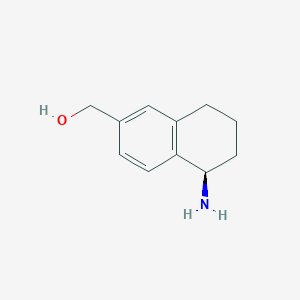
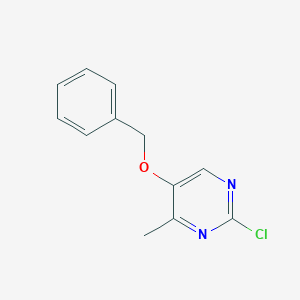
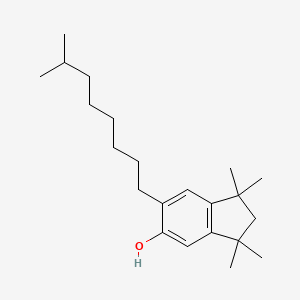
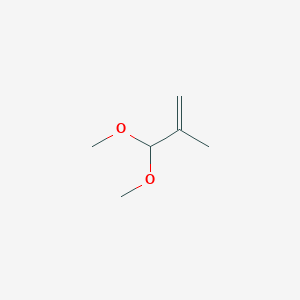

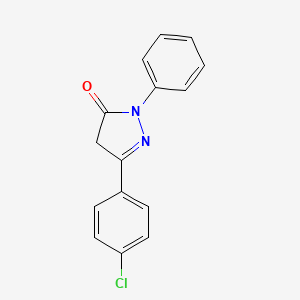
![tert-butyl N-[(3-bromo-4-cyanophenyl)methyl]carbamate](/img/structure/B8717485.png)
![[6-(Hydroxymethyl)-2,2-dimethoxyspiro[3.3]heptan-6-yl]methanol](/img/structure/B8717506.png)
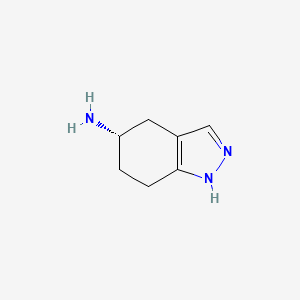
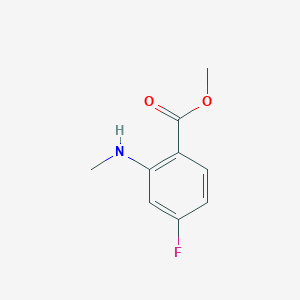
![1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B8717520.png)
